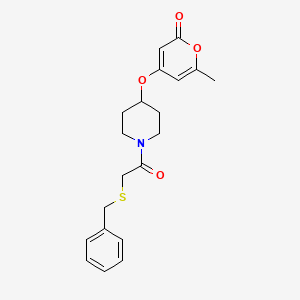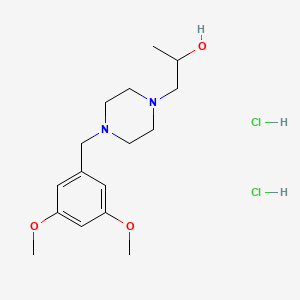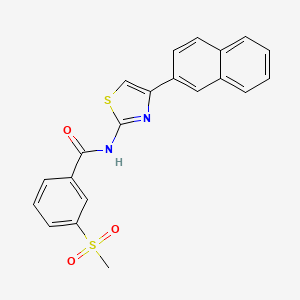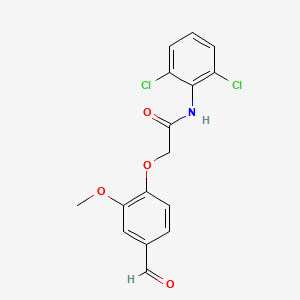
3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is an organic compound with the molecular formula C8H9NOS . It has a molecular weight of 167.23 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile consists of a thiophene ring attached to a propanenitrile group with a hydroxyl group .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is a compound with a molecular weight of 167.23 . The specific physical and chemical properties such as boiling point and storage conditions are not specified in the available literature .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile are critical for understanding their properties and potential applications. For instance, studies have detailed the synthesis processes, structural determination through spectroscopic methods like FT-IR, NMR, and mass spectroscopy, and crystallography to elucidate the molecular structures of these compounds. These foundational steps are vital for further applications in various fields, including medicinal chemistry and materials science (Vaseghi et al., 2021).
Anticancer Activities
Research on thiophenylchromane derivatives, closely related to 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile, has shown moderate anticancer activity. These compounds have been tested against cancer cell lines to evaluate their potential as therapeutic agents. Their synthesis and bioactivity testing are essential steps in the discovery of new anticancer drugs, highlighting the relevance of this chemical class in medical research (Vaseghi et al., 2021).
Antimicrobial Screening
Another application area is the antimicrobial activity of compounds containing the thiophene moiety. The synthesized diketones and their metal complexes have been screened for in vitro antibacterial and antifungal activities, showing moderate to excellent efficacy against tested microorganisms. This research suggests potential uses of these compounds as metal-derived drugs or antimicrobial agents (Sampal et al., 2018).
Material Science and Polymer Chemistry
In the field of materials science, the controlled polymerization of thiophene derivatives to produce regioregular poly(3-hexylthiophene) with precise molecular weights has been reported. This process is crucial for the development of polymer materials for electronic and photonic devices, demonstrating the broad applicability of this chemical class beyond biomedical research (Bronstein & Luscombe, 2009).
Environmental and Corrosion Studies
Furthermore, the environmental impact and corrosion inhibition properties of thiophene derivatives have been investigated. For example, studies on the adsorption and corrosion inhibition of newly synthesized thiophene Schiff base on steel surfaces in acidic solutions highlight the potential of these compounds in protecting materials against corrosion, which is vital for industrial applications (Daoud et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(hydroxymethyl)-3-thiophen-2-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGGRPUWGPUWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)

![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)
![1-isopropyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2594576.png)


![2-chlorofuro[3,4-b]pyridin-7(5H)-one](/img/structure/B2594581.png)

![N-cyclohexyl-4-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594586.png)
![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2594588.png)